molecular formula C11H14Cl2O B14416033 (4,4-Dichloro-3-methoxybutyl)benzene CAS No. 82772-44-9

(4,4-Dichloro-3-methoxybutyl)benzene

Cat. No.: B14416033
CAS No.: 82772-44-9
M. Wt: 233.13 g/mol
InChI Key: REBNEXLBUVFIIP-UHFFFAOYSA-N
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Description

(4,4-Dichloro-3-methoxybutyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 4,4-dichloro-3-methoxybutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dichloro-3-methoxybutyl)benzene typically involves the alkylation of benzene with a suitable alkyl halide under Friedel-Crafts conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The general reaction scheme is as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

(4,4-Dichloro-3-methoxybutyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) for nucleophilic substitution.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Corresponding alkanes.

    Substitution: Hydroxylated benzene derivatives.

Scientific Research Applications

(4,4-Dichloro-3-methoxybutyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4,4-Dichloro-3-methoxybutyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and attacks electrophilic centers. This interaction can lead to the formation of covalent bonds with biological macromolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,4-Dichloro-3-methoxybutyl)benzene is unique due to the presence of both chloro and methoxy substituents on the butyl side chain. This combination of functional groups imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential for diverse chemical transformations .

Properties

CAS No.

82772-44-9

Molecular Formula

C11H14Cl2O

Molecular Weight

233.13 g/mol

IUPAC Name

(4,4-dichloro-3-methoxybutyl)benzene

InChI

InChI=1S/C11H14Cl2O/c1-14-10(11(12)13)8-7-9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3

InChI Key

REBNEXLBUVFIIP-UHFFFAOYSA-N

Canonical SMILES

COC(CCC1=CC=CC=C1)C(Cl)Cl

Origin of Product

United States

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